molecular formula C22H25F2NO4 B570742 (R,S,R,S)-Nebivolol CAS No. 119365-24-1

(R,S,R,S)-Nebivolol

Cat. No. B570742
M. Wt: 405.442
InChI Key: KOHIRBRYDXPAMZ-MTIDIVMFSA-N
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Description

(R,S,R,S)-Nebivolol is a β1-adrenergic receptor antagonist that is used to treat hypertension and heart failure. It was first approved by the FDA in 2008 and has since been widely used in clinical practice.

Mechanism Of Action

((R,S,R,S)-Nebivolol)-Nebivolol works by selectively blocking β1-adrenergic receptors in the heart, which reduces heart rate and contractility. This leads to a decrease in cardiac output and blood pressure, which can help to reduce the workload on the heart. It has also been shown to have vasodilatory effects, which can further reduce blood pressure.

Biochemical And Physiological Effects

((R,S,R,S)-Nebivolol)-Nebivolol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to improve endothelial function by increasing the production of nitric oxide. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using ((R,S,R,S)-Nebivolol)-Nebivolol in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study its effects on the cardiovascular system. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on ((R,S,R,S)-Nebivolol)-Nebivolol. One area of interest is its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism. Another area of interest is its potential use in the treatment of heart failure, as it has been shown to improve cardiac function and reduce oxidative stress. Additionally, further research is needed to better understand the mechanisms underlying its vasodilatory effects.

Synthesis Methods

((R,S,R,S)-Nebivolol)-Nebivolol can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenol with tert-butyl nitrite, followed by the reduction of the resulting nitroso compound with sodium borohydride. The resulting amine is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield ((R,S,R,S)-Nebivolol)-Nebivolol. The overall yield of this process is around 10-15%.

Scientific Research Applications

((R,S,R,S)-Nebivolol)-Nebivolol has been extensively studied in scientific research for its potential therapeutic effects. It has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving endothelial function, and reducing oxidative stress. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.

properties

CAS RN

119365-24-1

Product Name

(R,S,R,S)-Nebivolol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.442

IUPAC Name

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21+,22-

InChI Key

KOHIRBRYDXPAMZ-MTIDIVMFSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

synonyms

[2R-[2R*[S*[R*(S*)]]]]-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol;  R 74829

Origin of Product

United States

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